molecular formula C13H7Cl2FN2O2 B14804446 N-[(E)-(2,3-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline

N-[(E)-(2,3-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline

Cat. No.: B14804446
M. Wt: 313.11 g/mol
InChI Key: QEVZHGZMQNFGIM-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzylidene)-2-fluoro-5-nitroaniline is an organic compound characterized by the presence of dichlorobenzylidene, fluoro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzylidene)-2-fluoro-5-nitroaniline typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 2-fluoro-5-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzylidene)-2-fluoro-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2,3-dichlorobenzylidene)-2-fluoro-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzylidene)-2-fluoro-5-nitroaniline involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorobenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
  • N-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide

Uniqueness

N-(2,3-dichlorobenzylidene)-2-fluoro-5-nitroaniline is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H7Cl2FN2O2

Molecular Weight

313.11 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-(2-fluoro-5-nitrophenyl)methanimine

InChI

InChI=1S/C13H7Cl2FN2O2/c14-10-3-1-2-8(13(10)15)7-17-12-6-9(18(19)20)4-5-11(12)16/h1-7H

InChI Key

QEVZHGZMQNFGIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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